molecular formula C24H16ClN3O6 B10885872 3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate

3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate

Cat. No.: B10885872
M. Wt: 477.9 g/mol
InChI Key: MYNDOVOCPWBCBK-GZTJUZNOSA-N
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Description

3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a methoxy group, and a nitroanilino group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with 3-(4-methoxy-2-nitroanilino)-3-oxo-1-propenyl cyanide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-CYANO-3-(4-METHOXY-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C24H16ClN3O6

Molecular Weight

477.9 g/mol

IUPAC Name

[3-[(E)-2-cyano-3-(4-methoxy-2-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H16ClN3O6/c1-33-19-9-10-21(22(13-19)28(31)32)27-23(29)17(14-26)11-15-3-2-4-20(12-15)34-24(30)16-5-7-18(25)8-6-16/h2-13H,1H3,(H,27,29)/b17-11+

InChI Key

MYNDOVOCPWBCBK-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

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